Cas no 39574-39-5 (2-(3,4-Dimethoxybenzoyl)-5-methylpyridine)
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine
- (3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone
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- MDL: MFCD13152691
- Inchi: 1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3
- InChI Key: GJAMQHUJXDIWMP-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(C(C2C=CC(C)=CN=2)=O)=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Topological Polar Surface Area: 48.4
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D091280-250mg |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |
39574-39-5 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D091280-500mg |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |
39574-39-5 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Chemenu | CM519539-1g |
(3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone |
39574-39-5 | 97% | 1g |
$367 | 2022-06-11 | |
| abcr | AB363015-1 g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine; 97% |
39574-39-5 | 1g |
€701.80 | 2022-03-02 | ||
| abcr | AB363015-2 g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine; 97% |
39574-39-5 | 2g |
€1,043.50 | 2022-03-02 | ||
| Fluorochem | 202898-1g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |
39574-39-5 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202898-2g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |
39574-39-5 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202898-5g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |
39574-39-5 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| abcr | AB363015-1g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, 97%; . |
39574-39-5 | 97% | 1g |
€953.10 | 2025-04-19 | |
| abcr | AB363015-2g |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, 97%; . |
39574-39-5 | 97% | 2g |
€1398.60 | 2025-04-19 |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Suppliers
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine: A Comprehensive Overview
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, also known by its CAS number 39574-39-5, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted benzoyl group. The presence of the methyl group at the 5-position of the pyridine ring and the dimethoxy substituents on the benzoyl moiety imparts distinctive chemical properties to this molecule.
The synthesis of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine involves a series of carefully controlled reactions. Typically, the starting material is 3,4-dimethoxybenzoic acid, which undergoes esterification to form the corresponding acid chloride. This intermediate is then reacted with 5-methylpyridine in the presence of a suitable catalyst to yield the final product. The reaction conditions, including temperature and solvent selection, are critical to ensure high yield and purity of the compound.
Recent studies have highlighted the potential of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine in drug discovery and development. Researchers have explored its role as a ligand in metalloenzyme inhibition, particularly in targeting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The dimethoxy substituents on the benzoyl group contribute to enhanced bioavailability and selectivity, making this compound a promising candidate for further preclinical testing.
In addition to its pharmacological applications, 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine has found utility in materials science. Its ability to act as a chromophore in organic light-emitting diodes (OLEDs) has been extensively studied. The methyl group on the pyridine ring enhances the stability of the compound under thermal and electrical stress, making it suitable for use in high-performance electronic devices.
The structural versatility of CAS No. 39574-39-5 also lends itself to applications in agrochemicals. Recent research has demonstrated its potential as a herbicide with selective activity against certain weed species. The dimethoxy groups provide resistance to enzymatic degradation, ensuring prolonged efficacy in agricultural settings.
The environmental impact of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine has been a subject of recent concern. Studies indicate that while it exhibits high potency in its intended applications, it may persist in certain environmental matrices under specific conditions. Regulatory agencies are currently evaluating its safety profile to ensure compliance with international standards for chemical use.
In conclusion, 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, or CAS No. 39574-39-5, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and agriculture. As research continues to uncover new potential uses for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.
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